3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-22-17-7-6-13(9-16(17)19)18(21)20-10-15-8-12-4-2-3-5-14(12)11-23-15/h2-7,9,15H,8,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGGZECWTPGPBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CC3=CC=CC=C3CO2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxa-Pictet–Spengler Reaction for Isochroman Core Formation
The oxa-Pictet–Spengler reaction is a cornerstone for isochroman synthesis. Source details an optimized protocol using epoxides and alcohols in hexafluoroisopropanol (HFIP) with triflic acid (TfOH) catalysis:
Representative Protocol
- Reactants : 2-(4-Nitrophenyl)oxirane (1a) and benzyl alcohol.
- Conditions : 10 mol% TfOH in HFIP, room temperature, 1 hour.
- Yield : 70–85% for α-alkoxy isochromans.
This method avoids high temperatures and enables gram-scale synthesis (e.g., 1.4 g of 2e in 85% yield).
Functionalization to Isochroman-3-ylmethylamine
Post-cyclization, the introduction of the methylamine group proceeds via:
- Bromination at C-3 : Electrophilic substitution or directed lithiation.
- Nucleophilic displacement : Reaction with aqueous ammonia or Gabriel synthesis.
Alternative routes from Source employ 6-endo-cyclization of ortho-ynamidyl aldehydes to generate amino-isochromenes, though adaptation is required for the methylamine variant.
Synthesis of 3-Fluoro-4-Methoxybenzoyl Precursors
Reduction of 3-Fluoro-4-Methoxybenzoic Acid
Source outlines the borane-dimethylsulfide (BMS) reduction of 3-fluoro-4-methoxybenzoic acid to the corresponding benzyl alcohol:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | BMS, trimethyl borate, THF, 0°C → RT | 100% |
The alcohol intermediate is subsequently oxidized back to the acid or converted to an acyl chloride for amidation.
Nitrile Reduction to Amine
Source demonstrates Raney-Nickel-catalyzed hydrogenation of 3-fluoro-4-methoxybenzonitrile to (3-fluoro-4-methoxyphenyl)methanamine:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Raney-Ni, MeOH, RT, overnight | 90% |
This amine serves as a critical intermediate for alternative amidation routes.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
A standard approach involves activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Protocol
- Reactants : 3-Fluoro-4-methoxybenzoic acid, isochroman-3-ylmethylamine.
- Conditions : EDCI (1.2 eq), HOBt (1.1 eq), DCM, 0°C → RT, 12 h.
- Workup : Aqueous extraction, column chromatography (SiO₂, EtOAc/hexane).
Direct Amidation via Acyl Chloride
Source reports dichloromethane (DCM)-mediated coupling using in situ-generated acyl chloride:
Protocol
- Acyl chloride formation : SOCl₂, reflux, 2 h.
- Coupling : Amine (1.2 eq), triethylamine (TEA, 5 eq), DCM, 0°C → RT, overnight.
- Yield : 45% after column purification.
Optimization and Challenges
Electrochemical Cross-Coupling for Direct Functionalization
Source highlights electrochemical α-C(sp³)–H/O–H cross-coupling using benzoic acid as a mediator. Applied to isochromans, this could enable direct introduction of the benzamide group without pre-forming the amine:
Advantages
- Mild conditions (room temperature, undivided cell).
- Scalability (gram-scale demonstrated).
Limitations
- Requires optimization for electron-deficient aromatics.
Competing Pathways in Amidation
Key challenges include:
- Epimerization : Racemization at the isochroman’s 3-position.
- Solvent selection : HFIP improves cyclization but may complicate amidation.
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Optimization
- Column chromatography : Silica gel with EtOAc/hexane (1:3) achieves >95% purity.
- Recrystallization : Ethanol/water mixtures improve crystalline form.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride for fluorination, N,N’-dicyclohexylcarbodiimide for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research indicates that 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide may exhibit significant biological activities, including enzyme inhibition and receptor binding. These properties make it a candidate for further investigation in biochemical assays.
Medicine
This compound is being explored for potential therapeutic effects, particularly in:
- Anti-inflammatory Activity: Investigations into its ability to modulate inflammatory pathways.
- Anticancer Properties: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent .
Industry
In industrial applications, the compound can be utilized in:
- Development of New Materials: Its chemical properties may lead to innovations in material science.
- Synthesis of Specialty Chemicals: It serves as a precursor for various specialty chemicals used in different applications .
Case Studies and Research Findings
Case Study 1: Anticancer Activity
Research conducted by the National Cancer Institute evaluated the compound against a panel of cancer cell lines. Results indicated significant growth inhibition rates, suggesting that this compound could be a promising candidate for cancer therapy .
Case Study 2: Enzyme Inhibition
Studies have shown that derivatives of related compounds exhibit inhibitory effects on specific enzymes involved in metabolic pathways, paving the way for further research into the potential of 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide as an enzyme inhibitor .
Data Summary Table
| Application Area | Key Findings |
|---|---|
| Chemistry | Building block for complex molecules |
| Biology | Potential enzyme inhibition; receptor binding |
| Medicine | Anti-inflammatory and anticancer properties |
| Industry | Precursor for new materials and specialty chemicals |
Mechanism of Action
The mechanism of action of 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methoxybenzamide ()
- Structure : Lacks fluorine and complex nitrogen substituents.
- Synthesis : Prepared via Mo(VI)-catalyzed hydration of 4-methoxybenzonitrile (73% yield, m.p. 166–167°C) .
- Stability: Conjugates with oligonucleotides (e.g., N-(6-aminohexyl)-4-methoxybenzamide) show pH-dependent hydrolysis of the phosphoramide bond (20% degradation at pH 6.0, significant cleavage at pH 4.5) .
3-Fluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxybenzamide ()
- Structure : Incorporates heterocyclic (furan, thiophene) and hydroxyethyl groups.
- Molecular Weight: 361.4 g/mol (C₁₈H₁₆FNO₄S) .
Antiviral Activity
- Lead Compound 1e () : Demonstrates potent anti-EV71 activity, suggesting that methoxy and halogenated aryl groups enhance antiviral efficacy.
- Target Compound : The isochroman group may improve blood-brain barrier penetration compared to simpler aryl substituents, but this requires experimental validation .
Enzyme Inhibition and Cellular Effects
- This highlights the critical role of substituent positioning in biological activity .
Physicochemical and Crystallographic Insights
Solubility and Stability
- N-(6-aminohexyl)-4-methoxybenzamide (): Stability in conjugates is pH-sensitive, with hydrolysis rates increasing under acidic conditions. This contrasts with non-conjugated benzamides, which are generally stable across physiological pH ranges .
Crystal Packing ()
- N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide: Exhibits strong hydrogen bonds (N–H⋯O, N–H⋯S) and π–π interactions.
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
3-Fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide typically follows a multi-step process:
- Formation of Isochroman-3-ylmethyl Intermediate : This involves the reaction of isochroman with an alkylating agent.
- Introduction of Fluorine Atom : A fluorinating agent, such as diethylaminosulfur trifluoride (DAST), is used for nucleophilic substitution.
- Coupling with 4-Methoxybenzamide : The final coupling step employs reagents like N,N’-dicyclohexylcarbodiimide (DCC) under specific conditions.
The biological activity of 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity and binding affinity, potentially leading to significant biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.
- Receptor Binding : It may interact with receptors, modulating their activity and influencing physiological processes.
Enzyme Inhibition
Research indicates that 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide may exhibit enzyme inhibition capabilities. While specific enzymes have not been thoroughly identified in the literature, compounds with similar structures often target kinases or proteases, suggesting a potential for this compound in similar applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide | Structure | Potential enzyme inhibition and receptor modulation |
| 3-Fluoro-N-(isochroman-3-ylmethyl)-N-methylbenzamide | Structure | Similar inhibition potential; modified lipophilicity |
| N-(isochroman-3-ylmethyl)-N-methyl-2-(N-methylmethylsulfonamido)acetamide | Structure | Investigated for anti-inflammatory effects |
The table above illustrates the structural diversity among similar compounds and their associated biological activities. The presence of fluorine in these compounds often enhances their pharmacological properties, making them valuable in drug development.
Case Studies and Research Findings
While specific case studies on 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide are scarce, related research has highlighted the importance of structural modifications in enhancing biological activity:
- Dopamine Receptor Studies : Research on dopamine receptor ligands has shown that modifications can lead to selective binding and improved therapeutic profiles .
- HIV Integrase Inhibitors : Studies on similar benzamide derivatives have demonstrated significant inhibitory effects on integrase enzymes, suggesting potential pathways for further exploration with 3-fluoro-N-(isochroman-3-ylmethyl)-4-methoxybenzamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
